molecular formula C8H12O B3050644 1-Octyn-3-one CAS No. 27593-19-7

1-Octyn-3-one

Cat. No.: B3050644
CAS No.: 27593-19-7
M. Wt: 124.18 g/mol
InChI Key: OIWBNCGEFFHTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyn-3-one, also known as 1-octen-3-one, is an organic compound with the molecular formula C8H12O. It is a ketone with an alkyne functional group, characterized by a strong, metallic, and mushroom-like odor. This compound is notable for its presence in various natural sources, including fungi and certain plants, and is often associated with the characteristic smell of metals and blood when they come into contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyn-3-one can be synthesized through several methods. One common approach involves the asymmetric reduction of α,β-acetylenic ketones using B-3-pinanyl-9-borabicyclo[3.3.1]nonane. This method involves the following steps :

  • A 2-L round-bottomed flask is equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and stopcock adapter connected to a mercury bubbler. The apparatus is flame-dried while being flushed with nitrogen.
  • The flask is charged with a 0.5 M tetrahydrofuran (THF) solution of 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. The solution is refluxed for 4 hours, and then the excess α-pinene and THF are removed by vacuum.
  • The flask is cooled to 0°C, and this compound is added. The reaction is allowed to warm to room temperature and monitored by gas chromatography. The reduction typically completes in 8 hours.
  • Excess 9-BBN is destroyed by adding freshly distilled propionaldehyde, followed by oxidation with hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Octyn-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields 1-octyn-3-ol, an alcohol derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 1-octyn-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Octyn-3-one has diverse applications in scientific research, including:

Comparison with Similar Compounds

1-Octyn-3-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of an alkyne and ketone functional group, contributing to its distinctive chemical properties and applications.

Properties

IUPAC Name

oct-1-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h2H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWBNCGEFFHTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456046
Record name 1-Octyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27593-19-7
Record name 1-Octyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1500-mL reactor is loaded with 25.24 g (200 mmoles) i.e. 29.1 mL of 1-octyn-3-ol, 600 mL of acetone and 90 mL of water. Accompanied by vigorous stirring a solution of 29.4 g (100 mmoles) of potassium dichromate of (RN 7778-50-9) in 300 mL of water and 22 mL of sulphuric acid is added over 1 hour 30 minutes. The coloration changes from orange to green. At the end, stirring is continued for another 30 minutes then 1000 mL of water is added also over 30 minutes.
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octyn-3-one
Reactant of Route 2
Reactant of Route 2
1-Octyn-3-one
Reactant of Route 3
Reactant of Route 3
1-Octyn-3-one
Reactant of Route 4
Reactant of Route 4
1-Octyn-3-one
Reactant of Route 5
Reactant of Route 5
1-Octyn-3-one
Reactant of Route 6
Reactant of Route 6
1-Octyn-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.